tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate
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Overview
Description
tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate is a complex organic compound with the molecular formula C12H21NO4. This compound is notable for its unique bicyclic structure, which includes both an amino and a hydroxy functional group.
Preparation Methods
The synthesis of tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[420]octane-7-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial production methods for this compound are less common due to its primary use in research. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to control the reaction parameters.
Chemical Reactions Analysis
tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the amino group could produce a variety of derivatives.
Scientific Research Applications
tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules, such as dizocilpine (MK-801) and memantine, which are studied for their effects on the NMDA receptor.
Biology: The compound’s unique structure allows researchers to study molecular interactions and enzyme mechanisms.
Industry: While not commonly used in industrial settings, its derivatives could be explored for various applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. For example, its derivatives like dizocilpine (MK-801) act as non-competitive antagonists of the NMDA receptor, which is involved in synaptic plasticity and memory function. The compound binds to the receptor and inhibits its activity, thereby modulating neurotransmission.
Comparison with Similar Compounds
tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate can be compared with other similar compounds, such as:
tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate: This compound has a different bicyclic structure and is used in early discovery research.
tert-butyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate: This derivative includes bromine atoms and is used for studying halogenated compounds.
The uniqueness of tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate lies in its specific functional groups and stereochemistry, which provide distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (1S,4R,5S,6R)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-7-4-5-8(13)10(15)9(7)14/h7-10,15H,4-6,13H2,1-3H3/t7-,8+,9+,10-/m0/s1 |
InChI Key |
IYUNVYOIYWJAPT-JLIMGVALSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H]([C@@H](CC2)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C(C(CC2)N)O |
Origin of Product |
United States |
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